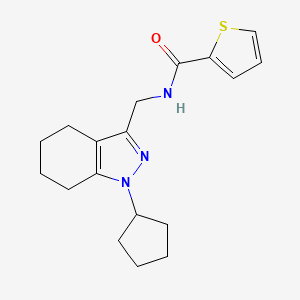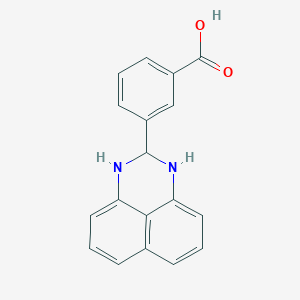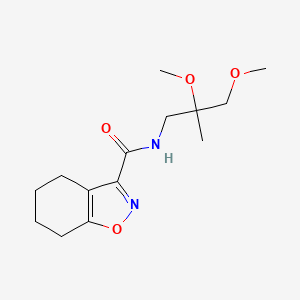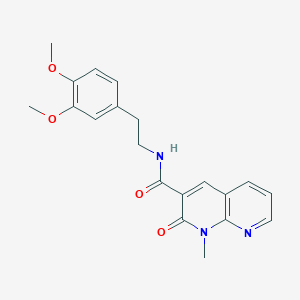
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound. It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound is likely to involve computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its derivation from 1,5,6,7-tetrahydro-4H-indazol-4-ones . The compound contains a cyclopentyl group, a tetrahydro-1H-indazol group, a methyl group, and a thiophene-2-carboxamide group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and may involve various steps. The compound is likely to be involved in reactions with other compounds, possibly as part of a larger chemical process .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Structure Analysis
Synthetic Approaches : Studies have explored synthetic methodologies for creating complex heterocyclic compounds, including those related to thiophene carboxamides. For instance, the synthesis of various thiophene derivatives has been a subject of interest due to their potential applications in medicinal chemistry and material science Bacchi et al., 2005; Clayden et al., 2004.
Crystal Structure Analysis : The analysis of crystal structures provides crucial insights into the molecular configuration and potential reactivity of compounds. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized, offering valuable information on intramolecular interactions and structural stability Analytical Sciences: X-ray Structure Analysis Online, 2004.
Biological Activities and Potential Applications
Antimicrobial Activities : The synthesis and evaluation of biologically active compounds, including those based on tetrahydrobenzothiophene structures, have shown significant antimicrobial activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents Babu et al., 2012.
Potential Antipsychotic Agents : Research into heterocyclic carboxamides indicates their potential as antipsychotic agents. The exploration of various heterocyclic analogues demonstrates the ongoing search for compounds with improved therapeutic profiles for the treatment of psychiatric disorders Norman et al., 1996.
Photostabilizers for Materials : The development of new thiophene derivatives for use as photostabilizers in materials like poly(vinyl chloride) shows the versatility of thiophene-based compounds in improving the durability and lifespan of polymers under UV exposure Balakit et al., 2015.
Mécanisme D'action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to inhibit cell growth and induce cell cycle arrest.
Biochemical Pathways
It is known that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and cancer.
Result of Action
It is known that indazole derivatives can inhibit cell growth and induce cell cycle arrest . This suggests that the compound may have antiproliferative effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
The indazole nucleus in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, indazole derivatives have been found to possess anti-inflammatory properties, interacting with enzymes such as cyclo-oxygenase-2 (COX-2) .
Cellular Effects
This compound can influence cell function in several ways. For example, certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
It is known that indazole derivatives can inhibit the production of certain mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYVPBHYQWDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyrimidin-2-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)